molecular formula C15H15BrN2O2 B3305489 4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide CAS No. 923205-05-4

4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide

Cat. No.: B3305489
CAS No.: 923205-05-4
M. Wt: 335.2 g/mol
InChI Key: IPZGRUNFGWKDLD-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide is a chemical compound of interest in medicinal chemistry and pre-clinical research. It belongs to a class of compounds featuring a dihydropyridinone core, a structure known to be associated with various pharmacological activities . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value: Compounds within this structural family have been investigated for their potential in targeting signaling pathways relevant to inflammation and other disease mechanisms. Specifically, analogous molecules have been identified as inhibitors of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α), a kinase that plays a key role in cellular responses to stress and inflammation . Researchers may find this compound valuable for probing kinase function, developing novel biochemical probes, or as a synthetic intermediate in the development of potential therapeutic agents. Handling and Safety: This product is provided for use by trained laboratory personnel only. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information before use.

Properties

IUPAC Name

4-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-9-7-10(2)18-15(20)13(9)8-17-14(19)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGRUNFGWKDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom and a dihydropyridine moiety, which are significant for its biological activity. The synthesis typically involves multi-step organic reactions, particularly utilizing methods like the Suzuki–Miyaura coupling reaction for forming carbon-carbon bonds.

Property Details
IUPAC Name This compound
Molecular Formula C16H18BrN3O2
Molecular Weight 364.24 g/mol
CAS Number 20577-27-9

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzamide have shown promising results in inhibiting various cancer cell lines. In particular, the compound has been evaluated against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, demonstrating significant inhibitory effects on cell proliferation .

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. It is believed to bind to receptors or enzymes critical for tumor growth and survival, thereby altering their activity and leading to reduced cell viability.

Case Studies

  • Study on NSCLC Cell Lines : A study focused on the inhibition of FGFR1 in NSCLC cell lines found that the compound significantly reduced cell viability across multiple lines (NCI-H520, NCI-H1581, NCI-H226) with varying degrees of FGFR1 amplification .
  • Cyclooxygenase Inhibition : Other related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. The selectivity ratios for COX inhibition were comparable to established anti-inflammatory drugs like meloxicam .

Summary of Biological Evaluations

Study Target Findings
NSCLC Cell LinesFGFR1Significant inhibition of cell proliferation
Cyclooxygenase InhibitionCOX EnzymesComparable selectivity ratios to meloxicam
Antitumor ActivityVarious Cancer Cell LinesPotent cytotoxicity against A549 and MCF-7

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by the following properties:

  • IUPAC Name : 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide
  • Molecular Formula : C23H30BrN3O3
  • Molecular Weight : 476.41 g/mol
  • CAS Number : 1403257-80-6

The structure features a bromine atom attached to a benzamide moiety, with a pyridine derivative that enhances its biological activity.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets:

  • Anticancer Activity : Studies indicate that derivatives of dihydropyridines exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast and lung cancer models .
  • Antimicrobial Properties : Research has also suggested that compounds featuring the dihydropyridine structure possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:

  • CYP450 Inhibition : It has been reported that certain derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This property is significant in drug design as it can affect the pharmacokinetics of co-administered drugs.

Neuropharmacology

Dihydropyridine derivatives have been studied for their neuroprotective effects:

  • Neuroprotective Effects : Compounds similar to 4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide have shown promise in protecting neuronal cells from oxidative stress-induced damage . These findings suggest potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Acta Crystallographica reported on the synthesis and characterization of a related dihydropyridine derivative. The compound demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines at low micromolar concentrations .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with CYP450 enzymes. The results indicated that these compounds could selectively inhibit CYP1A2 without affecting other isoforms, highlighting their potential for minimizing drug-drug interactions in therapeutic settings .

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

Compound Name Substituent on Benzamide Key Structural Differences Molecular Weight (g/mol) logP Biological Activity
Target Compound 4-Bromo Reference structure 389.24 3.2 EZH2 inhibition (preclinical)
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy Electron-donating methoxy groups 400.41 2.8 Reduced cellular permeability due to higher polarity; moderate kinase inhibition
DM-11 (1-(2,4-Dichlorobenzyl)-N-...carboxamide) 2,4-Dichlorobenzyl Dichlorophenyl group; pyrrole carboxamide 474.37 4.1 Enhanced hydrophobic interactions; potent HDAC inhibition

Key Findings :

  • The bromine atom in the target compound provides a balance between electronegativity and steric bulk, favoring EZH2 binding over kinase targets .
  • Methoxy or chlorine substituents increase hydrophobicity (higher logP), but may reduce solubility, as seen in DM-11 and the trimethoxy analogue .

Analogues with Modified Pyridinone Scaffolds

Compound Name Pyridinone Modifications Key Features Biological Activity
EPZ011989 Ethyl-morpholinopropynyl chain Extended hydrophobic side chain High EZH2 specificity (IC₅₀ = 12 nM); superior tumor suppression in xenograft models
A662558 (R)-7-Chloro-N-...carboxamide Benzo[d][1,3]dioxole core Bicyclic structure; dimethylamino group Dual EZH2/HDAC inhibition; improved blood-brain barrier penetration

Key Findings :

  • EPZ011989 shares the pyridinone core but incorporates a morpholine-propyne side chain, enhancing target residence time and potency compared to the brominated analogue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-bromobenzoic acid derivatives and the aminopyridinone core. For example, a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is effective for introducing aryl/heteroaryl groups. A typical protocol involves reacting 5-bromo intermediates with boronic esters in a dioxane/water mixture under inert atmosphere (argon), using Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst at 100°C for 4 hours . Amide bond formation can be achieved using EDCI/HOBt or similar coupling agents in anhydrous DMF .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Key diagnostic peaks include the methyl groups on the dihydropyridinone ring (δ ~2.1–2.5 ppm) and the benzamide aromatic protons (δ ~7.5–8.1 ppm). The NH proton of the dihydropyridinone ring typically appears as a broad singlet near δ ~12 ppm .
  • ESI-MS/HRMS : Molecular ion peaks should align with the theoretical mass (e.g., m/z ~347.1 for related analogs). Isotopic patterns confirm bromine presence .
  • HPLC : Use a C18 column with a methanol/water gradient (0.1% TFA) to assess purity (>95%). Retention times can be calibrated against reference standards .

Q. What analytical techniques are critical for confirming purity and structural identity?

  • Methodological Answer :

  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization.
  • Melting Point : Consistent melting points (e.g., 261–263°C for related benzamide derivatives) confirm crystallinity .
  • FT-IR : Look for carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What is the mechanism of action of this compound as an EZH2 inhibitor, and how can researchers validate its target engagement?

  • Methodological Answer : The compound inhibits EZH2 (a histone methyltransferase) by competitively binding to the S-adenosylmethionine (SAM) pocket, reducing H3K27me3 levels. To validate:

  • Biochemical Assays : Measure IC₅₀ using recombinant EZH2/PRC2 complexes and tritiated SAM in a methyltransferase assay .
  • Cellular Assays : Quantify H3K27me3 suppression in cancer cell lines (e.g., lymphoma or MRT models) via Western blot or immunofluorescence .
  • Xenograft Models : Use the G402 xenograft model (e.g., pediatric rhabdoid tumors) to correlate tumor regression with EZH2 inhibition .

Q. How should researchers design experiments to resolve contradictions between biochemical potency and cellular efficacy?

  • Methodological Answer : Discrepancies may arise from cell permeability or off-target effects . Mitigate by:

  • Permeability Assays : Use Caco-2 monolayers or PAMPA to measure logP and efflux ratios.
  • Proteomic Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to rule out off-target kinase interactions .
  • Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., morpholinomethyl) to improve solubility without sacrificing potency .

Q. What structural modifications enhance the compound’s potency and selectivity for EZH2 over EZH1?

  • Methodological Answer :

  • Substituent Engineering : Replace the 4-bromo group with 4-(morpholinomethyl) or 4-(triazolyl) to improve hydrogen bonding with EZH2’s Phe residues .
  • Core Optimization : Modifying the dihydropyridinone ring (e.g., 6-ethyl substitution) enhances selectivity by sterically hindering EZH1 binding .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to simulate binding poses and calculate ΔG values for EZH2 vs. EZH1 .

Q. How can crystallography elucidate the compound’s binding mode with EZH2?

  • Methodological Answer :

  • Co-crystallization : Soak EZH2-SET domain crystals (PDB: 5LS6) with the compound at 10 mM in reservoir solution (20% PEG 3350, 0.2 M ammonium citrate).
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data. Process with SHELX for structure refinement .
  • Analysis : Identify key interactions (e.g., the benzamide carbonyl with Tyr111) using PyMOL or Coot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide

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